4,4'-Dihydroxybenzanilide
Overview
Description
4,4’-Dihydroxybenzanilide is an organic compound with the molecular formula C13H11NO3 It is characterized by the presence of two hydroxyl groups attached to the benzene rings and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dihydroxybenzanilide can be synthesized through the thermal rearrangement of dihydroxybenzophenone oximes. This process involves reacting dihydroxybenzophenone with an acid adduct of hydroxylamine in the presence of a base and an inert solvent or reaction medium . The rearrangement reaction can optionally employ acid catalysts to facilitate conversion at lower temperatures .
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Dihydroxybenzanilide often involves the use of hydrogen peroxide and an acid catalyst in acetonitrile as a solvent. This method minimizes the formation of byproducts and allows for easy purification of the intended product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dihydroxybenzanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide linkage can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
Scientific Research Applications
4,4’-Dihydroxybenzanilide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-Dihydroxybenzanilide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl groups play a crucial role in forming hydrogen bonds with the target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
- 4,4’-Dihydroxybenzophenone
- 4,4’-Dihydroxybiphenyl
- 4,4’-Bis(diethylamino)benzophenone
Comparison: 4,4’-Dihydroxybenzanilide is unique due to its amide linkage, which imparts distinct chemical and physical properties compared to other similar compounds. For example, 4,4’-Dihydroxybenzophenone lacks the amide linkage, making it less versatile in certain chemical reactions .
Properties
IUPAC Name |
4-hydroxy-N-(4-hydroxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-11-5-1-9(2-6-11)13(17)14-10-3-7-12(16)8-4-10/h1-8,15-16H,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTPJCYSFNTVKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359188 | |
Record name | 4,4'-dihydroxybenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22744-42-9 | |
Record name | 4,4'-dihydroxybenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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